molecular formula C10H10ClFO B8632694 Cyclopropyl-(2-chloro-4-fluorophenyl)methanol

Cyclopropyl-(2-chloro-4-fluorophenyl)methanol

Cat. No. B8632694
M. Wt: 200.64 g/mol
InChI Key: DUGZKFVLBXOCST-UHFFFAOYSA-N
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Patent
US08063234B2

Procedure details

The title compound was prepared starting from 1.50 g (9.46 mmol) of 2-chloro-4-fluorobenzaldehyde and 28.4 ml (14.19 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran in analogy to the synthesis of the compound from Example 153A. 1.51 g (80% of theory) of the title compound were obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH:11]1([Mg]Br)[CH2:13][CH2:12]1.C1(C(C2C=CC(Cl)=CC=2)O)CC1>O1CCCC1>[CH:11]1([CH:4]([C:3]2[CH:6]=[CH:7][C:8]([F:10])=[CH:9][C:2]=2[Cl:1])[OH:5])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(O)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(O)C1=C(C=C(C=C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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